molecular formula C8H8O4 B1198155 4-Hydroxymethylsalicylic acid CAS No. 106420-93-3

4-Hydroxymethylsalicylic acid

Cat. No. B1198155
M. Wt: 168.15 g/mol
InChI Key: DSQWHAJLUOQMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxymethylsalicylic acid is a monohydroxybenzoic acid consisting of salicylic acid having a hydroxymethyl group at the 4-position. It derives from a salicylic acid.

Scientific Research Applications

Biotechnological Production

4-Hydroxymethylsalicylic acid (4-HMSA) has been explored for its potential in biotechnological applications. Li et al. (2016) engineered E. coli to produce 4-HMSA from glucose and xylose, showcasing its viability as a bio-manufactured chemical from renewable resources, specifically for use in pharmaceuticals and food additives (Li et al., 2016).

Chemical Synthesis and Applications

4-HMSA serves as a key intermediate in the synthesis of a variety of value-added bioproducts, as discussed by Wang et al. (2018). These products have applications in industries such as food, cosmetics, and pharmacy. The synthesis techniques for 4-HMSA-based products have evolved to include synthetic biology and metabolic engineering approaches (Wang et al., 2018).

Material Science and Polymer Research

Nan et al. (2017) investigated the use of 4-hydroxymandelic acid in polymerization studies, leading to the discovery of a new type of organic polymer. This polymer contains structures suitable for a range of applications due to its diverse reactivity and ease of preparation (Nan et al., 2017).

Medical Device Enhancement

Abraham et al. (2002) developed a method for covalently immobilizing 4-aminosalicylic acid onto segmented polyurethane surfaces. This modification aimed to improve the haemocompatibility properties of medical devices, showcasing the potential of 4-HMSA derivatives in biomedical applications (Abraham et al., 2002).

properties

CAS RN

106420-93-3

Product Name

4-Hydroxymethylsalicylic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2-hydroxy-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H8O4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,9-10H,4H2,(H,11,12)

InChI Key

DSQWHAJLUOQMFI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)O)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1CO)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxybenzylalcohol (10 g, 80 mmol) and potassium carbonate (33.35 g, 240 mmol) were stirred under carbon dioxide in a sealed vessel at 1500-2000 psi and 150° C. for 18 hours. The cooled residue was dissolved in water, acidified to pH 1 using concentrated hydrochloric acid and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4) and evaporated under reduced pressure. The product was recrystallised from cyclohexane to afford the title compound, 740 mg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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